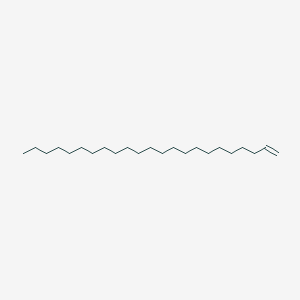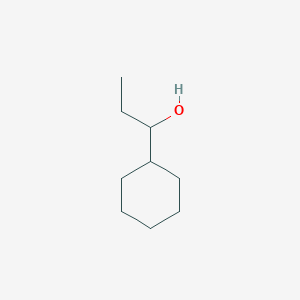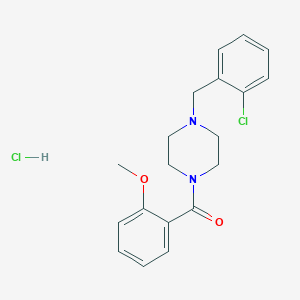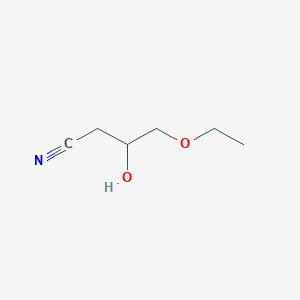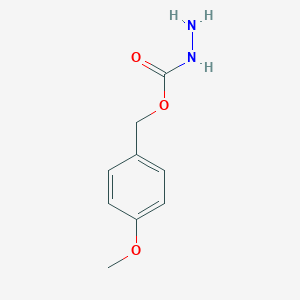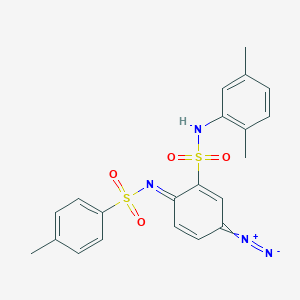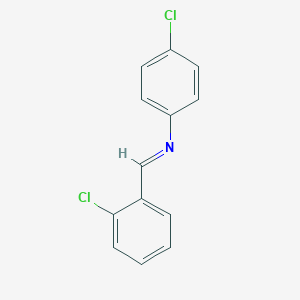
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine, also known as CCMI, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMI belongs to the class of imines and is a derivative of benzene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has also been found to have anti-oxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potency. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to be highly effective at inhibiting the growth and proliferation of cancer cells in vitro. However, one of the main limitations of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. One area of research could be the development of new cancer therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Another area of research could be the development of new anti-inflammatory and anti-oxidant therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine and to identify potential side effects and toxicity concerns.
Métodos De Síntesis
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been extensively studied for its potential use in scientific research. One of the most promising areas of research for 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potential use in the treatment of cancer. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
17099-07-9 |
|---|---|
Nombre del producto |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
Fórmula molecular |
C13H9Cl2N |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H |
Clave InChI |
PRMCHDFWRMALCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
17099-07-9 |
Sinónimos |
p-Chloro-N-(o-chlorobenzylidene)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





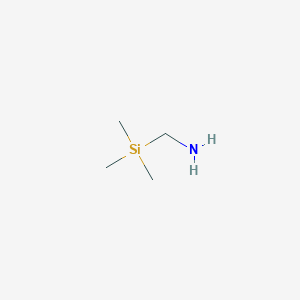

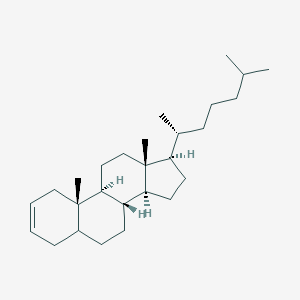
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)

